

Spectroscopic Data for the Identification of Diphenylacetonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of **diphenylacetonitrile**. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data for **diphenylacetonitrile**, providing a fingerprint for its identification.

Table 1: ¹H NMR Spectroscopic Data for **Diphenylacetonitrile**[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.25 - 7.45	m	10H	Aromatic protons
5.15	S	1H	Methine proton (-CH)
Solvent: CDCl ₃ , Reference: TMS[1]			



Table 2: ¹³C NMR Spectroscopic Data for **Diphenylacetonitrile**[1]

Chemical Shift (δ) ppm	Assignment	
136.5	Quaternary aromatic carbons	
129.2	Aromatic CH	
128.9	Aromatic CH	
127.8	Aromatic CH	
118.5	Nitrile carbon (-CN)	
42.0	Methine carbon (-CH)	
Solvent: CDCl ₃ [1]		

Table 3: Infrared (IR) Spectroscopic Data for **Diphenylacetonitrile**[1]

Wavenumber (cm ⁻¹)	Assignment
3060 - 3030	Aromatic C-H stretch
2245	Nitrile (-C≡N) stretch
1600, 1495, 1450	Aromatic C=C stretch

Table 4: Mass Spectrometry Data for **Diphenylacetonitrile**

m/z	Interpretation
193	[M] ⁺ (Molecular ion)
165	[M - HCN]+
116	[C ₉ H ₈] ⁺

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative of standard analytical practices for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of solid diphenylacetonitrile is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v).
- The resulting solution is transferred into a clean, dry 5 mm NMR tube.
- The NMR tube is capped and inverted several times to ensure a homogeneous solution.

Data Acquisition:

- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
- 1H NMR Acquisition:
 - A standard single-pulse sequence is used.
 - The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm).
 - A 30-degree pulse width is employed with a relaxation delay of 1.0 second.
 - A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is utilized.
 - The spectral width is set to encompass all carbon signals (e.g., 240 ppm).
 - A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.



 A larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet Method: A small amount of **diphenylacetonitrile** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

- Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
 - The sample (KBr pellet or thin film on a salt plate) is placed in the sample holder.
 - The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

• For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a dilute solution of **diphenylacetonitrile** is prepared.



- Approximately 1 mg of the solid sample is dissolved in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- This stock solution is then serially diluted to a final concentration in the range of 1-100 μg/mL.

Data Acquisition:

- Instrumentation: Mass spectra are typically acquired using a GC-MS system equipped with an El source.
- Gas Chromatography (GC) Conditions (for sample introduction):
 - \circ GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness), is commonly used.
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 280 °C).
 - \circ Injection Volume: 1 μ L is injected, typically in splitless mode for dilute samples.
 - Oven Temperature Program: An initial temperature of around 150 °C is held for 1 minute,
 followed by a temperature ramp of 15 °C/min up to 300 °C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Ion Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

Workflow for Compound Identification



The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **diphenylacetonitrile**.



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References

- 1. organomation.com [organomation.com]
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